molecular formula C25H39Cl3IN3OS B11993362 N-(2,2,2-Trichloro-1-(((4-iodoanilino)carbothioyl)amino)ethyl)hexadecanamide CAS No. 302913-86-6

N-(2,2,2-Trichloro-1-(((4-iodoanilino)carbothioyl)amino)ethyl)hexadecanamide

Cat. No.: B11993362
CAS No.: 302913-86-6
M. Wt: 662.9 g/mol
InChI Key: XJSGZAAWTKGYRA-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-(((4-iodoanilino)carbothioyl)amino)ethyl)hexadecanamide is a complex organic compound with the molecular formula C25H39Cl3IN3OS. This compound is notable for its unique structure, which includes a trichloromethyl group, an iodoaniline moiety, and a hexadecanamide chain. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloro-1-(((4-iodoanilino)carbothioyl)amino)ethyl)hexadecanamide typically involves multiple steps:

    Formation of the Trichloromethyl Intermediate: The initial step involves the formation of a trichloromethyl intermediate through the chlorination of a suitable precursor.

    Coupling with 4-Iodoaniline: The trichloromethyl intermediate is then reacted with 4-iodoaniline under controlled conditions to form the desired anilino derivative.

    Amidation: The final step involves the amidation of the anilino derivative with hexadecanoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trichloro-1-(((4-iodoanilino)carbothioyl)amino)ethyl)hexadecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the trichloromethyl group or reduce the iodoaniline moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to dehalogenated derivatives.

Scientific Research Applications

N-(2,2,2-Trichloro-1-(((4-iodoanilino)carbothioyl)amino)ethyl)hexadecanamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-(((4-iodoanilino)carbothioyl)amino)ethyl)hexadecanamide involves its interaction with specific molecular targets and pathways. The trichloromethyl group and iodoaniline moiety are believed to play crucial roles in its biological activity. The compound may interact with cellular proteins and enzymes, leading to alterations in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-Trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethyl)hexadecanamide
  • N-(2,2,2-Trichloro-1-(((4-ethoxyanilino)carbothioyl)amino)ethyl)heptanamide
  • N-(2,2,2-Trichloro-1-(((4-iodoanilino)carbothioyl)amino)ethyl)acrylamide

Uniqueness

N-(2,2,2-Trichloro-1-(((4-iodoanilino)carbothioyl)amino)ethyl)hexadecanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodoaniline moiety, in particular, sets it apart from other similar compounds, potentially enhancing its reactivity and biological activity.

Properties

CAS No.

302913-86-6

Molecular Formula

C25H39Cl3IN3OS

Molecular Weight

662.9 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(4-iodophenyl)carbamothioylamino]ethyl]hexadecanamide

InChI

InChI=1S/C25H39Cl3IN3OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(33)31-23(25(26,27)28)32-24(34)30-21-18-16-20(29)17-19-21/h16-19,23H,2-15H2,1H3,(H,31,33)(H2,30,32,34)

InChI Key

XJSGZAAWTKGYRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)I

Origin of Product

United States

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